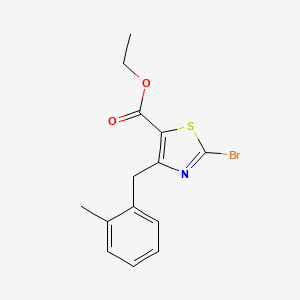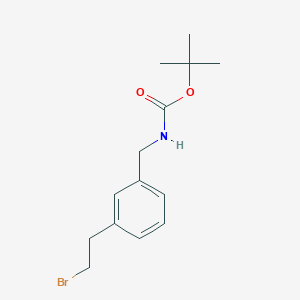![molecular formula C25H18O B13087240 2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
2-[4-(4-phenylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-phenylphenyl)phenyl]benzaldehyde is an organic compound with a complex aromatic structure It is characterized by the presence of multiple phenyl groups attached to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The reaction conditions often involve the use of palladium catalysts and organometallic reagents under controlled temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-phenylphenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[4-(4-phenylphenyl)phenyl]benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing biological pathways and molecular recognition processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
4-Phenylbenzaldehyde: Contains an additional phenyl group compared to benzaldehyde.
4,4’-Dibromobenzophenone: Similar in structure but contains bromine atoms instead of additional phenyl groups.
Uniqueness
2-[4-(4-phenylphenyl)phenyl]benzaldehyde is unique due to its multiple phenyl groups, which enhance its aromaticity and potential for complex interactions. This structural complexity makes it a valuable compound for studying advanced organic reactions and developing new materials with specific properties.
Propiedades
Fórmula molecular |
C25H18O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[4-(4-phenylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C25H18O/c26-18-24-8-4-5-9-25(24)23-16-14-22(15-17-23)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-18H |
Clave InChI |
DQIHLUQKVIIOFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


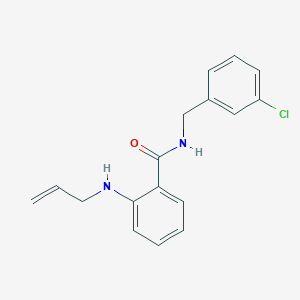
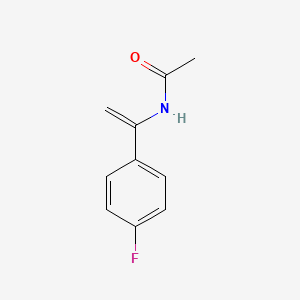
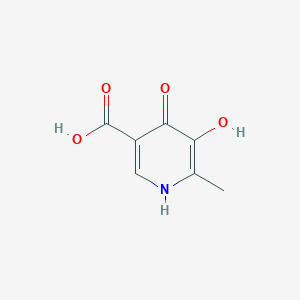
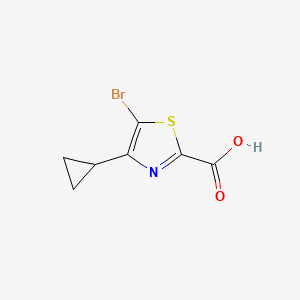
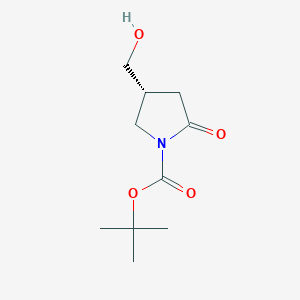
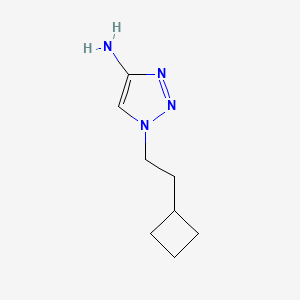
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)

![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

